1,4-Bis(ethenylsulfonyl)butane
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Overview
Description
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are known for their reactivity and are widely used in organic synthesis and medicinal chemistry. This compound features a vinyl sulfone group attached to a butyl chain, which is further connected to an ethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .
Industrial Production Methods
Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is unique due to its specific structure, which provides a balance of reactivity and stability. Its butyl chain offers flexibility, while the vinyl sulfone group ensures high reactivity with thiol groups in proteins, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
3088-17-3 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfonyl)butane |
InChI |
InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
HGLPVMBQJHDEJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCCCS(=O)(=O)C=C |
Origin of Product |
United States |
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